6-Amino-5-hydroxy-2-methylpyrimidin-4(3H)-one
Overview
Description
6-Amino-5-hydroxy-2-methylpyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidinone family. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Hydration and Prototropic Tautomerism
6-Amino-5-hydroxy-2-methylpyrimidin-4(3H)-one, as studied in derivatives like 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one, exhibits interesting behavior upon hydration. It forms an equilibrium mixture of tautomers, specifically 4-oxo-3,4-dihydro and 4-hydroxy tautomers, with a potential zwitterionic intermediate structure. This equilibrium is sensitive to the polarity of the surrounding medium, with a shift towards the 4-oxo-3,4-dihydro form as medium polarity decreases (Erkin & Krutikov, 2005).
Hydrazinolysis and Derivatives
Involvement in hydrazinolysis reactions is another significant area of research. 6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and its derivatives react with hydrazine, leading to various products like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol. These reactions illustrate the molecule's versatility in forming different heterocyclic compounds, which is valuable in synthetic chemistry (Dickinson & Jacobsen, 1975).
Ring Transformations
Research has also explored ring transformation processes involving this compound derivatives. For example, treatment with certain conditions can transform these compounds into different structures like 1H-imidazoles, showcasing the compound's adaptability in chemical transformations (Ueda et al., 1997).
Vibrational and Electronic Spectral Study
Anharmonic vibrational and electronic spectral studies of related compounds, like 2-amino-4-hydroxy-6–methylpyrimidine, provide insights into their structural, vibrational, and electronic properties. Such studies are crucial for understanding the fundamental characteristics of these molecules (Faizan et al., 2017).
Crystal Structure Analysis
The crystal structure of derivatives, like 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, has been characterized, revealing insights into molecular interactions and network structures formed by these compounds. Understanding such structures is essential in materials science and crystallography (Wang, 2020).
Synthesis and Reactivity Studies
Studies have also been conducted on the reactivity of 6-aminopyrimidin-4(3H)-ones towards different reagents, providing valuable information for synthetic chemistry and the development of new compounds (Cobo et al., 1996).
properties
IUPAC Name |
4-amino-5-hydroxy-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-4(6)3(9)5(10)8-2/h9H,1H3,(H3,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYRTNNALKOWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325927 | |
Record name | 6-Amino-5-hydroxy-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36591-61-4 | |
Record name | NSC521870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-5-hydroxy-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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